tert-Butyl 3-[(2-methoxyethyl)amino]propanoate
Overview
Description
tert-Butyl 3-[(2-methoxyethyl)amino]propanoate: is a versatile chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It can also serve as a building block for the synthesis of biologically active compounds .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-[(3-amino-2-pyridinyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-{[(dimethylamino)acetyl]amino}-1-piperidinecarboxylate
Comparison: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Biological Activity
tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is a chemical compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological systems, making it an important subject of study. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C10H21NO3
- Molecular Weight : 203.28 g/mol
- CAS Number : 66116-20-9
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The presence of the amino group allows for hydrogen bonding with various biological macromolecules, which can modulate their activity. Additionally, the ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that further interact with biological targets.
Biological Activity Overview
- Enzyme Interactions : The compound has been shown to participate in enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug development.
- Therapeutic Potential : Its structure suggests potential as a building block for novel therapeutic agents, particularly in treating conditions involving enzyme dysregulation or receptor modulation .
- Toxicological Studies : Preliminary studies indicate that while the compound exhibits beneficial interactions, further research is needed to evaluate its safety profile and potential toxic effects .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Key Research Findings
Case Studies
- Case Study on Enzyme Modulation : A study investigated the effects of this compound on a specific enzyme involved in metabolic regulation. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
- Comparative Analysis with Similar Compounds : When compared to similar compounds such as tert-butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate, this compound exhibited unique reactivity due to its specific functional groups, enhancing its solubility and interaction with biological molecules .
Table 2: Comparison with Similar Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate | Contains piperidine ring; distinct reactivity | Moderate |
tert-Butyl 4-{[(dimethylamino)acetyl]amino}-1-piperidinecarboxylate | Dimethylamino group enhances interaction | High |
This compound | Unique combination of amino and ester groups | High |
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-6-11-7-8-13-4/h11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKSWHYKNGQDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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